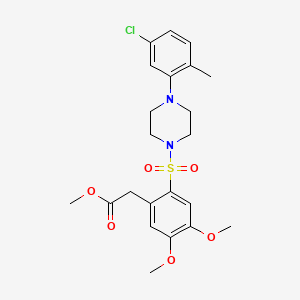
Methyl 2-(2-((4-(5-chloro-2-methylphenyl)piperazinyl)sulfonyl)-4,5-dimethoxyphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a piperazine ring, which is a common feature in many pharmaceuticals, and a sulfonyl group, which is often seen in antibiotics and other drugs . The presence of the methoxy groups and the acetate group suggest that this compound might have interesting reactivity.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The piperazine ring would provide a degree of cyclic structure, while the sulfonyl and acetate groups would likely add polarity to the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the sulfonyl and acetate groups might make the compound polar and potentially soluble in polar solvents .Scientific Research Applications
Synthesis and Metabolism Studies
- Methyl 2-(2-((4-(5-chloro-2-methylphenyl)piperazinyl)sulfonyl)-4,5-dimethoxyphenyl)acetate and related compounds are synthesized for studies in metabolism and distribution in test animals. A study by Tada, Kajino, Watanabe, and Hayashi (1989) describes the synthesis of a carbon-14 labelled compound for such purposes (Tada, Kajino, Watanabe, & Hayashi, 1989).
Chemical Synthesis Techniques
- The compound is used as a reference in the development of new synthetic methods and techniques. For example, Back, Hamilton, Lim, and Parvez (2005) utilized related piperazine derivatives in the total synthesis of the quinolizidine alkaloids (Back, Hamilton, Lim, & Parvez, 2005).
Pharmacological Research
- Studies by Tachibana, Fukano, Sudo, and Tanaka (1999) utilized a compound with a similar structure as a novel calmodulin antagonist in their research. This highlights the compound's relevance in pharmacological studies (Tachibana, Fukano, Sudo, & Tanaka, 1999).
Drug Discovery and Development
- Nirogi, Shinde, Kambhampati, Mohammed, Saraf, Badange, Bandyala, Bhatta, Bojja, Reballi, Subramanian, Benade, Palacharla, Bhyrapuneni, Jayarajan, Goyal, and Jasti (2017) explored similar compounds for the treatment of cognitive disorders, indicating its significance in the development of new therapeutic agents (Nirogi et al., 2017).
Biological Screening and Potential Therapeutic Agents
- Abbasi, Khan, Rehman, Siddiqui, Hussain, Shah, Shahid, and Khan (2019) synthesized a series of compounds with similar structures for screening against α-glucosidase enzyme, suggesting potential therapeutic applications (Abbasi et al., 2019).
Antimicrobial Research
- The compound and its derivatives have been studied for their antimicrobial properties. Wu Qi (2014) synthesized derivatives and evaluated their antibacterial activities, showing its utility in antimicrobial research (Wu Qi, 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl 2-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl-4,5-dimethoxyphenyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O6S/c1-15-5-6-17(23)13-18(15)24-7-9-25(10-8-24)32(27,28)21-14-20(30-3)19(29-2)11-16(21)12-22(26)31-4/h5-6,11,13-14H,7-10,12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCUDVLKUQAVRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3CC(=O)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

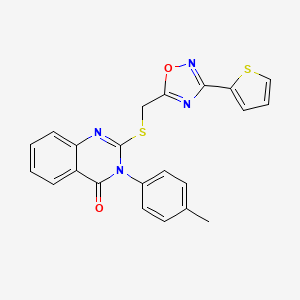
acetate](/img/structure/B2403682.png)
![N-[(1R)-7-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2403683.png)
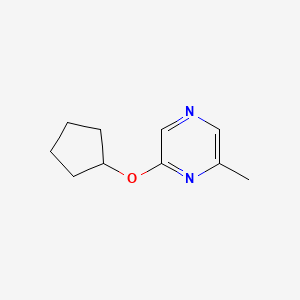
![4-[(4-chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime](/img/structure/B2403688.png)

![N-(furan-2-ylmethyl)-2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2403690.png)
![N-(4-Fluorophenyl)-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2403691.png)

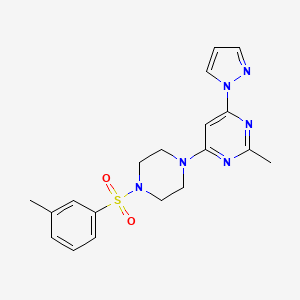
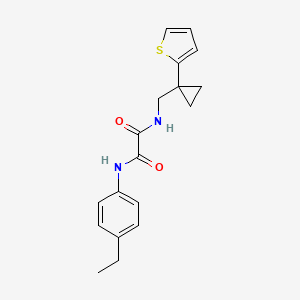
![(1R,2R,5S,6S)-Tricyclo[4.2.1.02,5]non-7-en-3-ol](/img/structure/B2403697.png)

